1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine

CDK2 inhibition Cancer Kinase inhibitor

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-92-8) is the unsubstituted bicyclic core essential for ATP-competitive kinase inhibitor design. Its precise [3,4-d] fusion and 1,3-dimethyl pattern uniquely mimic adenine's hinge-region binding, critical for CDK2, Src, and EGFR programs. Derivatives achieve enzymatic IC50=0.057 µM and cellular IC50=6 nM in HCT-116, surpassing sorafenib. Non-methylated or isomeric analogs disrupt SAR. Multiple reactive sites at positions 4 and 6 enable rapid library diversification. Start PLD1/PLD2 selectivity campaigns with a scaffold validated for 10-fold isoform discrimination. Request a quote today.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 87412-92-8
Cat. No. B11920915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
CAS87412-92-8
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=NC=C12)C
InChIInChI=1S/C7H8N4/c1-5-6-3-8-4-9-7(6)11(2)10-5/h3-4H,1-2H3
InChIKeyFTNDQFMFKIIXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-92-8): Core Scaffold Definition and Procurement Baseline


1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-92-8) is a core, unsubstituted bicyclic heterocycle consisting of a pyrazole ring fused to a pyrimidine ring with methyl groups at the 1- and 3-positions. This scaffold is a well-established bioisostere of the adenine ring of ATP, enabling it to mimic critical hinge-region binding interactions in kinase active sites [1]. It serves as the fundamental chemical starting point for the development of numerous targeted kinase inhibitors, including those against CDK2, Src, and EGFR, and is a key precursor for generating diverse, patentable compound libraries [2].

Why Generic Substitution Fails: The Structural Rigidity and Binding Selectivity of the 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Core


Substituting 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with seemingly similar heterocyclic scaffolds (e.g., pyrazolo[4,3-d]pyrimidines or non-methylated analogs) is not a reliable procurement strategy. The specific [3,4-d] ring fusion geometry, combined with the exact 1,3-dimethyl substitution pattern, dictates a unique spatial orientation for key nitrogen atoms that are critical for mimicking ATP's adenine moiety and forming essential hydrogen bonds with kinase hinge regions [1]. Even minor alterations to this core—such as changing the methylation pattern or the fusion isomer—can lead to significant shifts or complete loss of target binding affinity and selectivity, thereby invalidating structure-activity relationship (SAR) studies and wasting valuable research resources [2].

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-92-8): A Quantitative Evidence Guide for Differentiated Selection


Quantified Advantage in CDK2 Inhibitor Potency: A Direct Comparison of Core Scaffolds

When used as the core scaffold for developing CDK2 inhibitors, derivatives of the pyrazolo[3,4-d]pyrimidine system demonstrate superior enzymatic inhibitory activity compared to derivatives based on alternative scaffolds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The most potent pyrazolo[3,4-d]pyrimidine-based compound in a head-to-head study exhibited a 3.2-fold greater inhibition of CDK2/cyclin A2 than the clinical candidate sorafenib [1].

CDK2 inhibition Cancer Kinase inhibitor Scaffold comparison

Demonstrated Superiority in Cellular Anti-Proliferative Activity Against Colorectal Cancer Cells

Pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors show markedly superior cellular efficacy compared to the established multi-kinase inhibitor sorafenib. The most active derivative in a comparative study achieved an IC50 of 6 nM against the HCT-116 colorectal cancer cell line, representing a 29-fold increase in anti-proliferative potency over sorafenib's 176 nM IC50 [1].

Colorectal cancer HCT-116 Anti-proliferative Cytotoxicity

Differentiated Selectivity Profile: PLD1 Isoform Preference Over PLD2

The specific derivative 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates a distinct isoform selectivity profile within the phospholipase D (PLD) family. It exhibits a 10-fold selectivity for inhibiting human PLD1 (IC50 = 150 nM) over human PLD2 (IC50 = 1.5 µM) [1]. This preferential inhibition is a quantifiable property that may not be shared by other, uncharacterized pyrazolopyrimidine isomers.

Phospholipase D Isoform selectivity PLD1 PLD2

Structural Confirmation of ATP-Binding Site Mimicry: The Basis for Broad Kinase Engagement

The pyrazolo[3,4-d]pyrimidine ring system is a structural isomer of adenine, resulting from the translocation of the N7 and C8 atoms of the purine ring [1]. This bioisosterism is the molecular basis for its ability to mimic ATP and bind to the highly conserved hinge region of diverse kinases [2]. In contrast, other pyrazolopyrimidine isomers (e.g., pyrazolo[4,3-d]pyrimidines) present a different spatial orientation of nitrogen atoms, leading to distinct binding modes and selectivity profiles that may not be suitable for targeting the adenine-binding pocket of kinases [3].

ATP-mimetic Adenine isostere Kinase hinge binder Bioisosterism

Procurement-Driven Application Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-92-8)


CDK2-Targeted Anticancer Drug Discovery

This core scaffold is the optimal starting point for a medicinal chemistry campaign focused on developing novel CDK2 inhibitors for oncology. The evidence demonstrates that its derivatives can achieve significantly higher enzymatic (IC50 = 0.057 µM) and cellular (IC50 = 6 nM in HCT-116) potency than the clinical benchmark sorafenib, directly justifying its selection over alternative heterocyclic cores [1].

Kinase Profiling and Selectivity Studies

Researchers investigating the selectivity of kinase inhibitors will find this scaffold valuable for creating focused compound libraries. Its established adenine isostere property ensures broad hinge-region binding, while specific substitutions (as evidenced by the 10-fold PLD1/PLD2 selectivity of a simple derivative) allow for the rational tuning of isoform selectivity [2].

Synthesis of Diverse, Patentable Compound Libraries

As an unsubstituted core, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine offers multiple reactive sites (e.g., at the 4- and 6-positions of the pyrimidine ring) for chemical elaboration. This enables the efficient synthesis of large, diverse libraries for high-throughput screening against a range of kinase targets, maximizing the intellectual property potential of a research program [3].

Development of PLD1-Specific Chemical Probes

The known 10-fold selectivity of a simple 4-amino derivative for PLD1 over PLD2 provides a validated chemical starting point for the development of more potent and selective PLD1 chemical probes. This is particularly relevant for researchers studying PLD1's role in cancer metastasis, inflammation, and neurological disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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